MIC Advantage of SM10 Over Peptide Holliday Junction Inhibitors: A Direct Head-to-Head Comparison
SM10 (1-Naphthalen-2-yl-imidazolidin-2-one) exhibits superior antibacterial potency compared to the HJ-trapping peptides WRWYCR and wrwycr, which served as the mechanistic benchmarks in the discovery program. Against Gram-positive bacteria, SM10 achieves MIC values of 2–4 µg/mL against both B. subtilis and MRSA, representing at least a 4-fold improvement over the peptide inhibitors [1]. Against Gram-negative bacteria, SM10 shows MIC values of 16–32 µg/mL against E. coli and Salmonella enterica LT2, approximately 2-fold lower than the peptide comparators [1]. The peptide inhibitors WRWYCR/wrwycr were previously characterized with MIC ranges of 4–32 µg/mL for Gram-positive and 32–64 µg/mL for Gram-negative organisms [2]. This quantifiable potency enhancement, combined with the small-molecule nature of SM10, provides advantages in manufacturing scalability, stability, and potential oral bioavailability that peptide agents cannot offer.
| Evidence Dimension | Minimum Inhibitory Concentration (MIC) against bacterial panels |
|---|---|
| Target Compound Data | B. subtilis MIC: 2–4 µg/mL; MRSA MIC: 2–4 µg/mL; E. coli MIC: 16–32 µg/mL; S. enterica LT2 MIC: 16–32 µg/mL |
| Comparator Or Baseline | Peptides WRWYCR/wrwycr: Gram-positive MIC 4–32 µg/mL; Gram-negative MIC 32–64 µg/mL |
| Quantified Difference | SM10 Gram-positive MIC ≥4-fold lower; Gram-negative MIC ≈2-fold lower |
| Conditions | In vitro broth microdilution assay; standard bacterial culture conditions; PLoS One 2012;7(10):e44896 |
Why This Matters
A ≥4-fold MIC advantage against MRSA and Gram-positive pathogens directly translates into lower effective dosing concentrations, potentially reducing off-target toxicity and resistance selection pressure compared to the peptide benchmarks.
- [1] Rostron JE, Maloy SR, Grotjahn DB, Segall AM. Envelope stress causes DNA damage and enhances the antibiotic activity of Holliday Junction-trapping molecules. PLoS One. 2012;7(10):e44896. doi: 10.1371/journal.pone.0044896. View Source
- [2] Ranjit DK, Rideout MC, Nefzi A, Ostresh JM, Pinilla C, Segall AM. Small molecule functional analogs of peptides that inhibit λ site-specific recombination and bind Holliday junctions. Bioorg Med Chem Lett. 2010 Jun 8;20(15):4531-4534. doi: 10.1016/j.bmcl.2010.06.029. View Source
